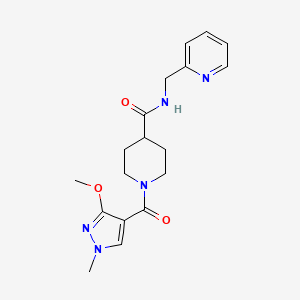

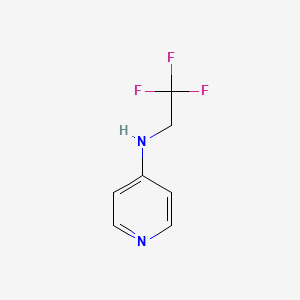

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, pyridine, and piperidine rings. These structural motifs are commonly found in various pharmaceutical agents and are known for their potential interactions with biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through functionalization reactions, as demonstrated in the study of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. The acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, suggesting a possible route for the synthesis of related compounds . Additionally, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride through acylation and deprotection steps indicates a method that could be adapted for the synthesis of the target compound, considering the structural similarities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques, including NMR, mass spectra, and FT-IR, as well as X-ray crystallography . The dihedral angles between rings, hydrogen bonding interactions, and the overall 3D conformation are critical aspects that can be determined through these methods. For the target compound, similar analytical techniques would be employed to confirm its structure and analyze its conformational properties.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including the formation of different products under the influence of base and solvent, as seen in the formation of imidazo[4,5-b]pyridine derivatives . The reactivity of the target compound could also be explored in different conditions to synthesize novel derivatives or to modify its functional groups for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and intermolecular interactions, can be studied using techniques like TG-DTG and Hirshfeld surface analysis . The solvent effects on structural parameters and non-linear optical properties are also of interest, providing insights into the compound's behavior in various environments. For the target compound, similar studies would reveal its stability, solubility, and potential applications in materials science or as a pharmaceutical agent.

科学的研究の応用

Synthesis and Characterization of Derivatives

The synthesis and characterization of new pyrazole and pyridine derivatives, which share structural similarities with the compound , are fundamental in the development of new therapeutic agents. For example, Hassan et al. (2014) described the synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the potential of pyrazole derivatives in the development of cancer treatments (Hassan, Hafez, & Osman, 2014).

Potential as Antimicrobial and Anticancer Agents

Derivatives of pyrazole and pyridine have been evaluated for their antimicrobial and anticancer activities. For instance, the creation of benzodifuranyl and triazine derivatives from similar structural motifs has been explored for their anti-inflammatory and analgesic properties, as well as COX-1/COX-2 inhibition, indicating their potential as novel therapeutic agents with specific target activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Receptor Binding and Pharmacological Activity

The interaction and binding affinity of pyrazole derivatives to specific receptors, such as the CB1 cannabinoid receptor, are of significant interest. Shim et al. (2002) investigated the molecular interaction of a pyrazole derivative with the CB1 receptor, providing insights into the design of receptor-specific antagonists and agonists, which can be pivotal in developing treatments for various conditions, including pain and neurodegenerative diseases (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Development of Diagnostic and Therapeutic Agents

The structural motifs present in the compound are also explored in the development of diagnostic tools and therapeutic agents. For example, Mundwiler et al. (2004) discussed a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules, illustrating the versatility of pyrazole and pyridine derivatives in medicinal chemistry and imaging applications (Mundwiler, Kündig, Ortner, & Alberto, 2004).

特性

IUPAC Name |

1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-22-12-15(17(21-22)26-2)18(25)23-9-6-13(7-10-23)16(24)20-11-14-5-3-4-8-19-14/h3-5,8,12-13H,6-7,9-11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCFCQPYKWLVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

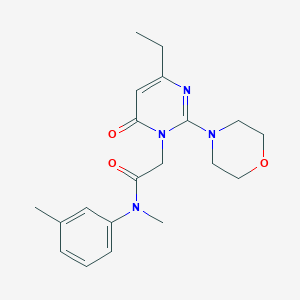

![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)

![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid](/img/structure/B2504922.png)

![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

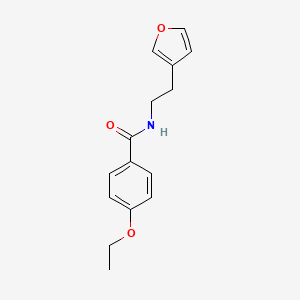

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)